1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
Properties
IUPAC Name |
1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-8-10-18(11-9-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(12-5-13-28(20)23)19-7-4-6-17(2)14-19/h4,6-11,14H,5,12-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTGSQYNIRESNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC(=C5)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. Common starting materials may include substituted anilines and purine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Substituent Variations
The compound shares its core pyrimido-purine dione scaffold with several derivatives. Key structural analogs include:
Table 1: Structural Comparison of Pyrimido-Purine Dione Derivatives
*Hypothetical formula based on substituent analysis.
Key Observations :
- Substituent Flexibility : The 3-methylbutyl chain in ’s compound offers greater conformational flexibility than the rigid benzyl group in the target compound, which may influence binding to protein pockets .
- Electronic Effects : Methoxy groups (e.g., in ) can participate in hydrogen bonding, unlike methyl groups, which solely contribute to hydrophobic interactions .
Computational Similarity Metrics
Using Tanimoto coefficients and 2D/3D fingerprinting (e.g., SwissSimilarity), the target compound shows moderate similarity (~60–70%) to analogs like those in and . For example:
Pharmacokinetic and Bioactivity Implications
While explicit bioactivity data for the target compound is unavailable in the provided evidence, structural analogs offer insights:
- ’s Compound : The 3,4-dimethoxyphenyl group may target enzymes like HDACs (similar to SAHA in ), whereas the target’s methylphenyl groups likely favor hydrophobic targets (e.g., kinases or GPCRs) .
- ’s Isoxazolo-Triazepin Derivatives : Purine-like heteroatom arrangements in the target compound suggest possible anticancer activity via nucleotide mimicry, akin to pentostatin .
- Bioactivity Clustering : Compounds with >70% structural similarity (per ) often share target interactions, implying the target compound may cluster with kinase or protease inhibitors .
Biological Activity
1-Methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrimidine ring fused to a purine-like moiety. The presence of methyl and phenyl groups may influence its interaction with biological targets.
Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O2 |
| Molecular Weight | 398.45 g/mol |
| CAS Registry Number | 848278-74-0 |
The mechanism of action involves the compound's interaction with specific molecular targets and pathways. It may modulate the activity of enzymes or receptors involved in various biological processes. Preliminary studies suggest potential inhibition of phosphodiesterases (PDEs) and adenosine receptors, which are critical in neurodegenerative diseases and cancer therapies.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Properties
Research indicates that derivatives of pyrimidine and purine compounds exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance:
- In vitro studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines.
- Case Study : A study demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 5 µM.
2. Neuroprotective Effects
The compound's potential neuroprotective effects are linked to its ability to inhibit PDEs involved in neurodegenerative diseases.
- Research Findings : A study evaluated the inhibition of PDE10A by related compounds, showing promising results with IC50 values as low as 2 µM.
3. Adenosine Receptor Modulation
The interaction with adenosine receptors (A1R and A2AR) is crucial for understanding the compound's pharmacological profile.
- Bioactivity Testing : Compounds similar to the target were tested for their binding affinity to adenosine receptors, revealing selectivity towards A1R and A2AR.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 5 | [Source] |
| PDE Inhibition | PDE10A | 2 | [Source] |
| Adenosine Receptor | A1R | 10 | [Source] |
| Adenosine Receptor | A2AR | 15 | [Source] |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, and how can multi-step organic synthesis be optimized?
- Methodological Answer : Synthesis should follow multi-step protocols involving cross-coupling reactions and purification via column chromatography. Optimization requires precise control of reaction parameters (temperature, solvent polarity, and catalyst loading) to minimize by-products. Techniques like TLC and HPLC are critical for monitoring intermediate purity. Refer to CRDC classifications for chemical engineering design (RDF2050103) and process simulation (RDF2050108) to model reaction kinetics and scalability . Practical training in chemical biology methods (e.g., CHEM/IBiS 416) provides foundational lab skills .
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR (¹H, ¹³C, 2D-COSY) to confirm proton environments and connectivity.
- X-ray crystallography to resolve stereochemistry (as demonstrated for similar compounds in and ) .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- Thermogravimetric analysis (TGA) to assess thermal stability.
Advanced Research Questions
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics (MD) simulations (GROMACS) to predict binding affinities and conformational stability. Integrate AI-driven tools like COMSOL Multiphysics for real-time adjustments to simulation parameters, as suggested in . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding data.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Apply a systematic framework:
- Meta-analysis of existing studies to identify variability in experimental conditions (e.g., cell lines, assay protocols).
- Dose-response curves to validate potency thresholds.
- Theoretical alignment : Link discrepancies to differences in conceptual frameworks (e.g., receptor vs. enzyme targeting) as per and .
- Reproducibility checks : Use standardized protocols from (e.g., CLP electives) to ensure consistency .
Q. What advanced separation technologies are suitable for isolating enantiomers or polymorphs of this compound?
- Methodological Answer :
- Chiral chromatography (HPLC with amylose/cellulose columns) for enantiomer separation.
- Membrane-based techniques (e.g., ultrafiltration, nanofiltration) for polymorph isolation, referencing CRDC subclass RDF2050104 .
- Crystallization optimization using solvent-antisolvent gradients, guided by AI-driven predictive models ( ) .
Methodological Frameworks
Q. How can a theoretical framework guide experimental design for studying this compound’s mechanism of action?
- Methodological Answer :
- Step 1 : Select a foundational theory (e.g., quantum mechanics for electronic properties, or pharmacophore models for bioactivity).
- Step 2 : Design experiments to test hypotheses derived from the theory (e.g., synthesizing analogs to probe structure-activity relationships).
- Step 3 : Use iterative feedback between computational predictions and experimental results to refine the framework, as outlined in and .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Methodological Answer :
- Probit analysis or logistic regression to calculate LD₅₀/IC₅₀ values.
- Principal component analysis (PCA) to identify confounding variables (e.g., solvent effects).
- Bayesian modeling to integrate prior data from similar compounds ( and ) .
Data Integration and Reporting
Q. How should researchers document methodological choices to enhance reproducibility?
- Methodological Answer :
- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
- Electronic Lab Notebooks (ELNs) : Record raw data, instrument settings, and environmental conditions (humidity, temperature).
- CRDC alignment : Classify research under relevant subclasses (e.g., RDF2050107 for particle technology) to align with standardized reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
